molecular formula C16H15NO4 B5061238 2-(3,4-dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 52942-50-4

2-(3,4-dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B5061238
CAS No.: 52942-50-4
M. Wt: 285.29 g/mol
InChI Key: AHOCAAUPNWZQCF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a source of carbonyl functionality. One common method involves the use of a cyclization reaction where the aldehyde group reacts with the amine to form an intermediate, which then undergoes intramolecular cyclization to yield the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoxazine derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: A compound with a similar aromatic ring system but different functional groups and applications.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-8-7-10(9-14(13)20-2)16-17-15(18)11-5-3-4-6-12(11)21-16/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOCAAUPNWZQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(=O)C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967411
Record name 2-(3,4-Dimethoxyphenyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52942-50-4
Record name 4H-1,3-Benzoxacin-4-one, 2,3-dihydro-2-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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